molecular formula C11H17NO B13038510 (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

Cat. No.: B13038510
M. Wt: 179.26 g/mol
InChI Key: NGTJOHVIBYCBET-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it an important building block in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL can be achieved through several methods, including asymmetric hydrogenation and asymmetric epoxidation. One common approach involves the use of chiral catalysts such as DuPHOS Rh-catalyst for asymmetric hydrogenation and Jacobsen’s Mn catalyst for asymmetric epoxidation . These methods allow for the selective production of the desired enantiomer with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral metal catalysts. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the chiral center allows for selective binding to chiral receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific steric and electronic properties. This structural feature enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1

InChI Key

NGTJOHVIBYCBET-MWLCHTKSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)O)N

Origin of Product

United States

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